![molecular formula C20H24FN3O B2766748 2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide CAS No. 1049443-77-7](/img/structure/B2766748.png)
2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPEA belongs to the class of piperazine derivatives, and its chemical structure contains a phenylpiperazine moiety and a fluorophenyl group.
Scientific Research Applications
Radioligand Development for PET Imaging
A study by Dollé et al. (2008) highlighted the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands for the translocator protein (18 kDa), emphasizing its potential in neuroimaging applications for neuroinflammation and neurological disorders. The detailed synthesis and automation process for [18F]DPA-714 radioligand underscores the compound's significance in medical imaging technologies (Dollé et al., 2008).
Antimicrobial and Anticholinesterase Activities
Yurttaş et al. (2015) synthesized new derivatives of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide and evaluated them for their antimicrobial and anticholinesterase activities. Although the expected acetylcholinesterase inhibitory activities were weak, significant antifungal activity, especially against Candida parapsilosis, was observed, indicating potential applications in addressing microbial resistance (Yurttaş et al., 2015).
Analgesic and Anti-inflammatory Properties
Nayak et al. (2014) focused on the design, synthesis, and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as a compound with potential DPPH scavenging, analgesic, and anti-inflammatory properties. This study presents the synthesized compound's noticeable activities compared to standards, suggesting its utility in developing new therapeutic agents (Nayak et al., 2014).
Chemical Synthesis and Mechanism Exploration
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This study not only contributes to the synthetic methodology but also provides insights into the reaction mechanism and kinetics, showing the versatility of acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).
Drug Synthesis and Biological Evaluation
Özbey et al. (2001) reported on the synthesis, biological evaluation, and crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, illustrating the detailed structural analysis and potential antimicrobial and antihistaminic activities of related compounds. This research underscores the importance of structural elucidation in the development of new pharmaceutical agents (Özbey et al., 2001).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-8-6-17(7-9-18)16-20(25)22-10-11-23-12-14-24(15-13-23)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUSWBURCIDOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
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